molecular formula C49H54F2N8O6 B3025849 N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester CAS No. 2050041-12-6

N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester

Cat. No. B3025849
CAS RN: 2050041-12-6
M. Wt: 895.0 g/mol
InChI Key: VRTWBAAJJOHBQU-NEKIOSTPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ledipasvir-d6 is intended for use as an internal standard for the quantification of ledipasvir by GC- or LC-MS. Ledipasvir is an inhibitor of hepatitis C virus (HCV) non-structural protein 5A (NS5A). It inhibits viral replication in genotype 1a and 1b HCV replicon cells (EC50s = 0.031 and 0.004 nM, respectively). It also inhibits viral replication in genotype 2a, 2b, 3a, 4a, 4d, 5a, 6a, and 6e HCV replicon cells (EC50s = 0.11-530 nM). Lepidasvir acts synergistically with IFN-α, ribavirin, or GS-9669 and additively with GS-9451, simeprevir, daclatasvir, or PSI-7977 (sofosbuvir; ) to inhibit viral replication in genotype 1a HCV replicon cells. Formulations containing ledipasvir have been used in combination therapy for the treatment of chronic HCV infection.

Scientific Research Applications

Antiviral Activity Against SARS-CoV-2

Ledipasvir-d6 has demonstrated antiviral activity against SARS-CoV-2, the virus responsible for COVID-19. In a study, ledipasvir exhibited an effective concentration (EC50) of 34.6 μM, indicating its ability to inhibit viral replication. Notably, it also displayed low cytotoxicity (CC50 > 100 µM) and a favorable selectivity index (SI > 2.9) . This finding highlights the potential use of ledipasvir-d6 as a direct-acting antiviral drug for COVID-19 treatment.

Hepatitis C Treatment

Ledipasvir (the non-deuterated form) is an FDA-approved drug used in combination with sofosbuvir for the treatment of chronic hepatitis C virus (HCV) infection. As a nonstructural protein 5A (NS5A) inhibitor, ledipasvir targets HCV replication and has significantly improved cure rates for HCV patients .

Mechanism of Action

Ledipasvir-d6 inhibits viral replication by interfering with the RNA-dependent RNA polymerase (RdRp) complex of SARS-CoV-2. The RdRp complex plays a crucial role in viral genome transcription and replication. By binding to RdRp, ledipasvir-d6 disrupts this process, preventing viral multiplication .

Mechanism of Action

Target of Action

The primary target of Ledipasvir-d6 is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) . NS5A is a viral phosphoprotein that plays a crucial role in the replication of the HCV and the assembly of HCV virions .

Mode of Action

Ledipasvir-d6 acts as an inhibitor of the NS5A protein . This inhibition disrupts the viral replication process, thereby reducing the production of new HCV virions .

Biochemical Pathways

By inhibiting the NS5A protein, Ledipasvir-d6 interferes with the viral replication and assembly pathways of HCV . This disruption prevents the virus from multiplying and infecting new cells .

Pharmacokinetics

Following absorption, Ledipasvir reaches maximum plasma concentrations (Tmax) 4–4.5 hours post-dose and is eliminated with a terminal half-life (t1/2) of 47 hours .

Result of Action

The inhibition of NS5A by Ledipasvir-d6 leads to a reduction in the production of new HCV virions, thereby decreasing the viral load in the body . Treatment with Ledipasvir is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Ledipasvir-d6 is influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its efficacy. Ledipasvir is often used in combination with other direct-acting antiviral agents to treat specific HCV infections .

properties

IUPAC Name

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTWBAAJJOHBQU-NEKIOSTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H54F2N8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

895.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ledipasvir-d6

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester
Reactant of Route 2
N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester
Reactant of Route 3
N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester
Reactant of Route 4
N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester
Reactant of Route 5
N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester
Reactant of Route 6
Reactant of Route 6
N-[(1S)-1-[[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methyl-1-oxobutyl]-2-azabicyclo[2.2.1]hept-3-yl]-1H-benzimidazol-6-yl]-9H-fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-carbamic acid, methyl-d3 ester

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